molecular formula C19H22N6 B6442889 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine CAS No. 2640879-27-0

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine

Cat. No.: B6442889
CAS No.: 2640879-27-0
M. Wt: 334.4 g/mol
InChI Key: ZBGUPNDJMKHDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Mechanism of Action

Target of Action

Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses. Inhibition of AChE leads to an increase in acetylcholine, enhancing cholinergic function.

Mode of Action

Similar compounds have been shown to interact with their targets (such as ache) by binding to the active site, thereby inhibiting the enzyme’s activity . This results in an increase in acetylcholine levels at neuronal synapses.

Pharmacokinetics

Similar compounds have been evaluated for their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion . These properties significantly impact the bioavailability of the compound, determining its efficacy and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is unique due to its combination of piperazine, pyrimidine, and imidazole rings, which confer a distinct set of chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-imidazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-15-3-4-16(2)17(11-15)23-7-9-24(10-8-23)18-12-19(22-13-21-18)25-6-5-20-14-25/h3-6,11-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGUPNDJMKHDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.